Tebufenpyrad
Overview
Description
Tebufenpyrad is a chemical compound widely used as an insecticide and acaricide. It is known for its effectiveness in controlling mites and other pests in agricultural settings, particularly in greenhouses. This compound is a white crystalline solid with a slight aromatic smell and is soluble in water and organic solvents .
Mechanism of Action
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Tebufenpyrad are crucial for understanding its bioavailability. This compound undergoes hydroxylation , which is the major and primary biotransformation of this compound reported both in vivo and in vitro . The ethyl and tert-butyl groups are the targets of hydroxylation . The alcohol groups are oxidized to carboxylic groups, which can then be conjugated with other groups in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include antiproliferative effects and a reduction in cell viability . It triggers apoptosis and causes excessive production of reactive oxygen species . Furthermore, it induces cell cycle arrest in the G1 phase . These effects can lead to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to UV-B radiation can exacerbate the effects of pesticides like this compound . Moreover, the dissipation rate and terminal residues of this compound on strawberries were studied under open field conditions . These studies suggest that environmental conditions can significantly impact the effectiveness and safety of this compound.
Biochemical Analysis
Biochemical Properties
Tebufenpyrad is a strong mitochondrial complex I inhibitor . Like Rotenone, it inhibits the electron transport chain by inhibiting the complex I enzymes of mitochondria . This ultimately leads to a lack of ATP production and finally cell death .
Cellular Effects
This compound has been found to have antiproliferative effects and reduce cell viability . It also triggers apoptosis and excessive reactive oxygen species production . Furthermore, it induces cell cycle arrest in the G1 phase and disrupts calcium homeostasis in the cytosol and mitochondria .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of mitochondrial complex I . This inhibition leads to a lack of ATP production and ultimately cell death . It is also known to induce oxidative damage .
Temporal Effects in Laboratory Settings
This compound residues in strawberries declined due to a first-order decay process, showing significant degradation (88.5%) after 14 days . This indicates that the effects of this compound can change over time in laboratory settings.
Dosage Effects in Animal Models
For example, it is very toxic to fish, though it is practically non-toxic to birds .
Metabolic Pathways
The major and primary biotransformation of this compound reported both in vivo and in vitro is hydroxylation . Ethyl and tert-butyl groups are the targets of hydroxylation. The alcohol groups are oxidized to carboxylic groups which can then be conjugated with other groups in vivo .
Subcellular Localization
The specific subcellular localization of this compound is not currently available. Given its role as a mitochondrial complex I inhibitor , it can be inferred that it likely localizes to the mitochondria where it exerts its effects.
Preparation Methods
Tebufenpyrad can be synthesized through various chemical routes. One common method involves the reaction of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid with tert-butyl benzyl amine in the presence of an organic solvent and a coordination phosphine compound . The reaction is typically carried out at normal temperature, resulting in the formation of this compound.
Chemical Reactions Analysis
Tebufenpyrad undergoes several types of chemical reactions, including hydroxylation and oxidation. Hydroxylation primarily targets the ethyl and tert-butyl groups, converting them into alcohol groups, which are then oxidized to carboxylic groups . These reactions are significant in the biotransformation of this compound, both in vivo and in vitro.
Scientific Research Applications
Tebufenpyrad has a wide range of scientific research applications. It is extensively used in agriculture to control mites on fruit trees, strawberries, and ornamental plants . Additionally, it is employed in environmental science to study the dissipation behavior and residue distribution of pesticides in crops . In the field of toxicology, this compound is used to assess the risk of pesticide residues on human health .
Comparison with Similar Compounds
Tebufenpyrad is part of the pyrazolecarboxamide class of insecticides and acaricides. Similar compounds include Rotenone and other mitochondrial complex I inhibitors . What sets this compound apart is its specific chemical structure, which provides unique properties in terms of solubility and effectiveness against a broad spectrum of pests .
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-4-chloro-5-ethyl-2-methylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O/c1-6-14-15(19)16(22(5)21-14)17(23)20-11-12-7-9-13(10-8-12)18(2,3)4/h7-10H,6,11H2,1-5H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYSLNWGKKDOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034223 | |
Record name | Tebufenpyrad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [Merck Index] | |
Record name | Tebufenpyrad | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7306 | |
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Solubility |
In water, 2.61 mg/L at 25 °C, Solubility in water = 2.61 ppm at pH 5.9, 3.21 ppm at pH 4, 2.39 ppm at pH 7, and 2.32 ppm at pH 10 /Technical product/, Solubility (mg/L at 25 °C): in hexane 255; toluene 772; dichloromethane 1044; acetone 819; methanol 818; acetonitrile 785 | |
Record name | TEBUFENPYRAD | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0214 g/cu cm, Density = 0.5 g/mL at 24.1 °C /Technical product/; 8.71 lbs/gal /End-use product/ | |
Record name | TEBUFENPYRAD | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<7.3X10-8 mm Hg at 20 °C | |
Record name | TEBUFENPYRAD | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...Tebufenpyrad is a powerful and specific inhibitor of /mitochondrial/ complex I | |
Record name | TEBUFENPYRAD | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white solid | |
CAS No. |
119168-77-3 | |
Record name | Tebufenpyrad | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119168-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tebufenpyrad [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119168773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tebufenpyrad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-5-carboxamide, 4-chloro-N-[[4-(1,1-dimethylethyl)phenyl]methyl]-3-ethyl-1-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.745 | |
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Record name | TEBUFENPYRAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRU3P7ZB3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TEBUFENPYRAD | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
64-66 °C; 61-62 °C /Technical/ | |
Record name | TEBUFENPYRAD | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Tebufenpyrad?
A1: this compound acts as a mitochondrial electron transport inhibitor (METI), specifically targeting complex I (NADH:ubiquinone oxidoreductase) in the mitochondria. [, , ] This disruption of the electron transport chain leads to energy depletion and ultimately cell death. []
Q2: What is the chemical structure of this compound?
A4: this compound is a pyrazole amide. Its chemical structure consists of a pyrazole ring substituted with a tert-butylbenzyl group at the nitrogen atom, a chlorine atom, an ethyl group, and a methyl group. This core structure is further functionalized with a carboxamide group. [, , ]
Q3: Can you provide the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H26ClN3O2, and its molecular weight is 363.88 g/mol. []
Q4: Are there any reported issues with this compound's stability in formulations?
A6: While this compound generally exhibits good stability, some studies suggest that specific formulations can impact its effectiveness. For instance, mixing this compound with certain organophosphate or carbamate insecticides might reduce its efficacy due to antagonistic interactions, especially in resistant strains of T. urticae. []
Q5: What are the known mechanisms of resistance to this compound in Tetranychus urticae?
A7: Resistance mechanisms in T. urticae involve a combination of target-site mutations and metabolic detoxification. One key target-site mutation, H92R in the PSST homologue of complex I, is strongly associated with resistance to this compound and other METI acaricides like fenpyroximate. [, , , ] Elevated levels of cytochrome P450 monooxygenases may also contribute to metabolic resistance. [, ]
Q6: Is there cross-resistance between this compound and other acaricides?
A8: Yes, cross-resistance has been observed. The H92R mutation in PSST confers resistance not only to this compound but also to fenpyroximate and pyridaben. [, , ] This highlights the importance of resistance management strategies and rotation with acaricides possessing different modes of action.
Q7: Are there any concerns regarding the long-term effects of this compound exposure?
A9: Research suggests a potential link between this compound exposure and parkinsonian motor deficits. Studies using human dopaminergic neurons (LUHMES cells) show that this compound can inhibit complex I of the mitochondrial respiratory chain, leading to mitochondrial dysfunction and ultimately dopaminergic cell degeneration. [] More research is needed to confirm these findings and understand the potential risks associated with long-term exposure.
Q8: What analytical methods are used to detect and quantify this compound residues?
A10: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for the analysis of this compound residues in various matrices, including fruits, vegetables, and water. [, , , , ]
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